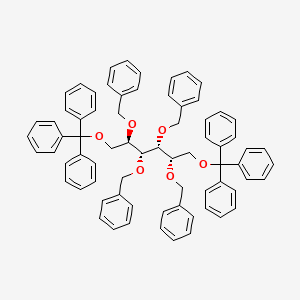
((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” is a complex organic molecule characterized by multiple benzyl ether groups attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexane backbone, followed by the introduction of benzyloxy groups through etherification reactions. Key steps include:
Formation of the Hexane Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Benzyloxy Groups: Benzyl alcohols are reacted with the hexane backbone using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethylformamide (DMF).
Purification: The final product is purified using column chromatography or recrystallization techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzyloxy groups can undergo oxidation to form benzaldehyde derivatives.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound’s derivatives might be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and multiple functional groups.
作用機序
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
Tetrakis(benzyloxy)methane: Similar in having multiple benzyloxy groups but with a simpler central structure.
Hexakis(benzyloxy)benzene: Similar in having multiple benzyloxy groups attached to a benzene ring.
Uniqueness
The uniqueness of “((((2R,3R,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)hexane-1,6-diyl)bis(oxy))bis(methanetetrayl))hexabenzene” lies in its combination of a hexane backbone with multiple benzyloxy groups, providing a balance of flexibility and rigidity, as well as multiple reactive sites for further functionalization.
This detailed overview should provide a comprehensive understanding of the compound and its potential applications
特性
分子式 |
C72H66O6 |
|---|---|
分子量 |
1027.3 g/mol |
IUPAC名 |
[diphenyl-[(2S,3R,4R,5R)-2,3,4,5-tetrakis(phenylmethoxy)-6-trityloxyhexoxy]methyl]benzene |
InChI |
InChI=1S/C72H66O6/c1-11-31-57(32-12-1)51-73-67(55-77-71(61-39-19-5-20-40-61,62-41-21-6-22-42-62)63-43-23-7-24-44-63)69(75-53-59-35-15-3-16-36-59)70(76-54-60-37-17-4-18-38-60)68(74-52-58-33-13-2-14-34-58)56-78-72(64-45-25-8-26-46-64,65-47-27-9-28-48-65)66-49-29-10-30-50-66/h1-50,67-70H,51-56H2/t67-,68+,69-,70-/m1/s1 |
InChIキー |
AQGGKZFFKJEJIP-GDYHQRTNSA-N |
異性体SMILES |
C1=CC=C(C=C1)CO[C@H](COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[C@H]([C@@H]([C@H](COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
正規SMILES |
C1=CC=C(C=C1)COC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C(C(COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


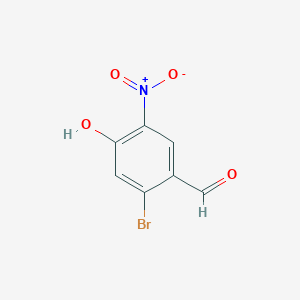
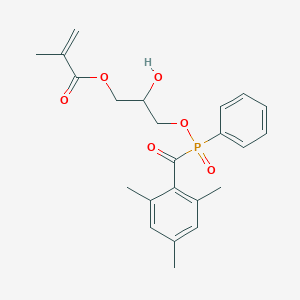
![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
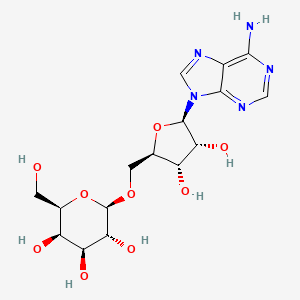
![4-(Benzyloxy)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12856014.png)
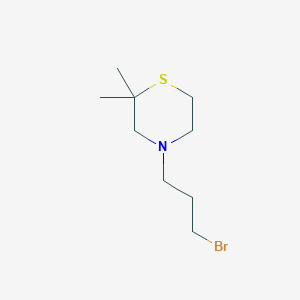
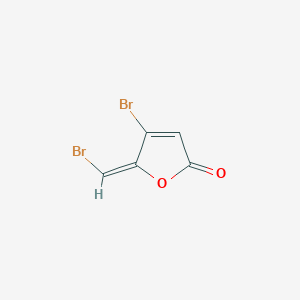
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12856032.png)
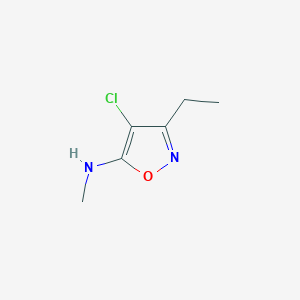


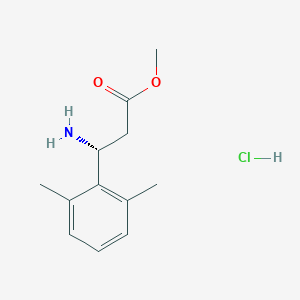
![tert-Butyl (3R)-3-[(2-methoxy-2-oxoethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12856058.png)
![2-(Chloromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12856059.png)
